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Introduction
DI-87 is a potent and selective small molecule inhibitor of deoxycytidine kinase (dCK), a critical

enzyme in the nucleoside salvage pathway.[1][2] This pathway is essential for the production of

deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair, particularly in

certain cancer cells.[1] By inhibiting dCK, DI-87 disrupts DNA synthesis, leading to cell cycle

arrest and apoptosis.[3] Positron Emission Tomography (PET) is a non-invasive imaging

technique that can be utilized to assess the pharmacodynamic effects of DI-87 by measuring its

engagement with the dCK target in vivo.[1] This is achieved not by directly imaging DI-87, but

by using the PET tracer [¹⁸F]Clofarabine ([¹⁸F]CFA), a dCK substrate.[1][3] The uptake and

retention of [¹⁸F]CFA are directly proportional to dCK activity.[1] Therefore, the administration of

DI-87 leads to a measurable reduction in the [¹⁸F]CFA PET signal, providing a quantitative

measure of target engagement.[1] These application notes provide detailed protocols for

utilizing [¹⁸F]CFA PET imaging to assess DI-87 target engagement in preclinical models.

Signaling Pathway and Mechanism of Action
Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway, which recycles

deoxyribonucleosides from degraded DNA to synthesize dNTPs. In many cancer cells, this

pathway is upregulated to meet the high demand for DNA precursors during rapid proliferation.

[2] DI-87 acts as a competitive inhibitor of dCK, blocking the phosphorylation of deoxycytidine

and other natural substrates.[1] The PET tracer, [¹⁸F]Clofarabine, is a nucleoside analog that is
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also a substrate for dCK.[3] Upon entering the cell, [¹⁸F]CFA is phosphorylated by dCK,

trapping the radiotracer within the cell.[1] The accumulation of phosphorylated [¹⁸F]CFA can be

detected and quantified by PET imaging. When DI-87 is present, it competes with [¹⁸F]CFA for

binding to dCK, thereby reducing the phosphorylation and trapping of the radiotracer. This

results in a decreased PET signal in tissues where dCK is active, providing a direct measure of

DI-87's target engagement.[1]
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Caption: Mechanism of DI-87 action and [¹⁸F]CFA PET imaging.

Quantitative Data Summary
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The following tables summarize key in vitro and in vivo data for DI-87.

Table 1: In Vitro Activity of DI-87

Parameter Cell Line Value Reference

EC₅₀ CCRF-CEM 10.2 nM [1]

IC₅₀ ((R)-DI-87) CEM T-ALL 3.15 nM

IC₅₀ ((S)-DI-87) CEM T-ALL 468 nM

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of DI-87 in NSG Mice Bearing CEM

Tumors

Dose (Oral
Gavage)

Peak Plasma
Concentration
Time

Peak Tumor
Concentration
Time

Duration of
Full dCK
Inhibition

Reference

5 mg/kg 1 - 3 hours 3 - 9 hours Minimal Inhibition [1]

10 mg/kg 1 - 3 hours 3 - 9 hours

Full inhibition

with recovery

starting at 12

hours

[1]

25 mg/kg 1 - 3 hours 3 - 9 hours

Maintained for 12

hours, full

recovery after 36

hours

[1]

Table 3: Biodistribution of [¹⁸F]Clofarabine in Humans
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Organ Uptake

Bladder Highest

Kidneys High

Liver High

Spleen High

Bone Marrow High

Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]Clofarabine ([¹⁸F]CFA)
This protocol describes the automated synthesis of [¹⁸F]CFA using an ELIXYS module.[4]

Materials:

ELIXYS radiosynthesis module

Precursor: 2-chloro-9-(5-O-(4,4'-dimethoxytrityl)-2-O-trifluoromethanesulfonyl-3-O-benzoyl-β-

D-ribofuranosyl)adenine

[¹⁸F]Fluoride

Kryptofix 2.2.2 (K₂₂₂)

Potassium carbonate (K₂CO₃)

Acetonitrile (MeCN)

Water (H₂O)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Semi-preparative HPLC system with a C18 column
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Mobile phase: Acetonitrile and 25 mM Ammonium Acetate (aq)

Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

Ethanol

Sterile water for injection

0.22 µm sterile filter

Procedure:

[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion

exchange cartridge.

Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a

solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with

acetonitrile under a stream of nitrogen.

Radiolabeling: Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride

complex. Heat the reaction mixture at a controlled temperature (e.g., 120°C) for a specific

time (e.g., 10-15 minutes) to facilitate the nucleophilic substitution.

Deprotection: After cooling, add hydrochloric acid to the reaction mixture and heat to remove

the protecting groups.

Neutralization: Neutralize the reaction mixture with sodium hydroxide.

Purification: Purify the crude product using semi-preparative HPLC. Collect the fraction

corresponding to [¹⁸F]CFA.

Formulation: Remove the HPLC solvent from the collected fraction by rotary evaporation.

Reformulate the purified [¹⁸F]CFA in a sterile solution (e.g., ethanol/saline) and pass it

through a 0.22 µm sterile filter into a sterile vial.
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Quality Control: Perform quality control tests to determine radiochemical purity, chemical

purity, specific activity, and sterility.
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Caption: Workflow for the radiosynthesis of [¹⁸F]CFA.

Protocol 2: In Vivo PET Imaging of DI-87 Target
Engagement in a Mouse Xenograft Model
This protocol outlines the procedure for assessing DI-87 target engagement using [¹⁸F]CFA

PET in mice bearing human tumor xenografts (e.g., CCRF-CEM).[1][3]

Materials:

Immunodeficient mice (e.g., NSG mice)

CCRF-CEM human T-cell acute lymphoblastic leukemia cells

Matrigel

DI-87

Vehicle for DI-87 (e.g., PEG-200:Transcutol:Labrasol:Tween-80 in a 5:3:1:1 ratio)[1]

[¹⁸F]CFA

Small animal PET/CT scanner

Anesthesia system (e.g., isoflurane)

Warming pad

Tail vein catheter

Procedure:

Xenograft Tumor Model Generation:

Culture CCRF-CEM cells according to standard protocols.
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Subcutaneously implant a suspension of CCRF-CEM cells mixed with Matrigel into the

flank of the immunodeficient mice.

Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

DI-87 Administration:

Prepare the desired dose of DI-87 in the vehicle.

Administer DI-87 to the tumor-bearing mice via oral gavage at a predetermined time

before the PET scan (e.g., 3 hours).[1] Control animals should receive the vehicle only.

Animal Preparation for PET Imaging:

Fast the mice for 4-6 hours before the scan to reduce background signal.

Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for

maintenance).

Place the anesthetized mouse on a warming pad to maintain body temperature.

Insert a tail vein catheter for [¹⁸F]CFA injection.

[¹⁸F]CFA Injection and Uptake:

Administer a bolus injection of [¹⁸F]CFA (e.g., ~7.4 MBq or 200 µCi) via the tail vein

catheter.

Allow for an uptake period of 3 hours post-injection.[3] The animal should remain

anesthetized and warm during this period.

PET/CT Imaging:

Position the mouse in the PET/CT scanner.

Acquire a CT scan for anatomical reference and attenuation correction.

Acquire a static PET scan for a specified duration (e.g., 10-15 minutes).
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Post-Imaging:

Recover the mouse from anesthesia on a warming pad.

Monitor the animal until it is fully ambulatory.
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Caption: Experimental workflow for in vivo PET imaging.
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Protocol 3: PET Data Analysis for Target Engagement
Quantification
This protocol describes the analysis of PET images to quantify [¹⁸F]CFA uptake and determine

DI-87 target engagement.[2]

Materials:

PET/CT image files (e.g., DICOM format)

Image analysis software (e.g., PMOD, OsiriX, or similar)

Procedure:

Image Reconstruction and Co-registration:

Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

Co-register the PET and CT images for accurate anatomical localization.

Region of Interest (ROI) Definition:

On the co-registered images, manually or semi-automatically draw three-dimensional

ROIs around the tumor.

Draw ROIs on other relevant tissues for comparison (e.g., muscle, liver).

Quantification of Tracer Uptake:

From the ROIs, extract the mean or maximum radioactivity concentration (in Bq/mL or

similar units).

Calculate the Standardized Uptake Value (SUV) for each ROI using the following formula:

SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body

weight [g])
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Alternatively, express uptake as the percentage of the injected dose per gram of tissue

(%ID/g).

Determination of Target Engagement:

Compare the mean SUV or %ID/g in the tumors of DI-87-treated animals to that of the

vehicle-treated control group.

Calculate the percentage of dCK inhibition using the following formula:

% dCK Inhibition = [1 - (Mean Tumor Uptake in Treated Group / Mean Tumor Uptake in

Control Group)] * 100

Conclusion
PET imaging with [¹⁸F]CFA is a powerful, non-invasive method for quantifying the target

engagement of the dCK inhibitor DI-87 in preclinical models. The protocols and data presented

in these application notes provide a comprehensive guide for researchers to design and

execute studies aimed at understanding the pharmacodynamics of DI-87 and similar

compounds. This approach can be instrumental in dose optimization and in the overall

preclinical development of novel cancer therapeutics targeting the nucleoside salvage pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for PET Imaging of DI-
87 Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8820172#pet-imaging-for-di-87-target-engagement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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